![molecular formula C9H5BrFNO2 B1410702 2-(2-Bromo-6-cyano-3-fluorophenyl)acetic acid CAS No. 1807022-28-1](/img/structure/B1410702.png)
2-(2-Bromo-6-cyano-3-fluorophenyl)acetic acid
Overview
Description
“2-(2-Bromo-6-cyano-3-fluorophenyl)acetic acid” is a halogenated aromatic compound . It is also known by other names such as ethacrynic acid bromofluorocyanobenzene, bromofluorocyanophenylacetic acid, and 2-(2-Br-4-CN-6-F-C6H2)CH2CO2H.
Synthesis Analysis
The synthesis of “2-(2-Bromo-6-cyano-3-fluorophenyl)acetic acid” involves the reaction of 2-bromo-4-cyano-6-fluorobenzene with chloroacetic acid in the presence of a catalyst. The reaction takes place under reflux conditions, and the product is obtained in good yield.Molecular Structure Analysis
The molecular formula of “2-(2-Bromo-6-cyano-3-fluorophenyl)acetic acid” is C9H4BrFNO2. The InChI code for this compound is 1S/C8H6BrFO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) .Chemical Reactions Analysis
There are many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein we report catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . Its molecular weight is 233.04 .Scientific Research Applications
Synthesis and Industrial Applications
The compound 2-(2-Bromo-6-cyano-3-fluorophenyl)acetic acid might not be directly discussed in the available literature. However, its structural components and functionalities suggest its potential relevance in synthetic and industrial applications. For instance, the synthesis of structurally related compounds such as 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen, a non-steroidal anti-inflammatory and analgesic material, involves intricate processes. Innovations in such syntheses are crucial, especially when considering the cost and toxicity associated with conventional methods, highlighting the significance of efficient synthetic routes for compounds with halogen and cyano functionalities (Qiu, Gu, Zhang, & Xu, 2009).
Environmental Impact and Toxicology Studies
Compounds with similar functionalities, like 2,4-dichlorophenoxyacetic acid (2,4-D), have been the subject of extensive environmental and toxicology studies. These studies provide insights into the specific characteristics of toxicity, mutagenicity, and environmental implications of such compounds, indicating the importance of understanding their behavior and impact in natural environments (Zuanazzi, Ghisi, & Oliveira, 2020).
Corrosion Inhibition
In industrial settings, particularly in cleaning processes involving metallic components, the application of organic compounds with functionalities similar to 2-(2-Bromo-6-cyano-3-fluorophenyl)acetic acid is noteworthy. Organic inhibitors, often characterized by heteroatoms like N, O, S, and conjugated systems, are employed to inhibit metallic dissolution in aggressive acidic solutions, showcasing the potential industrial applications of such compounds (Goyal et al., 2018).
Medical and Pharmaceutical Applications
The medical domain also utilizes compounds with similar structural features, as evidenced by the use of chemical ablation with acetic acid in treating peripheral non-small-cell lung cancer (NSCLC). This indicates the therapeutic potential of compounds with carboxylic functionalities in palliative care, offering cost-effective and efficacious treatment options (El Badrawy et al., 2016).
Mechanism of Action
Researchers are exploring its anti-inflammatory and anti-cancer properties and its potential as a drug candidate for cancer treatment.
Safety and Hazards
properties
IUPAC Name |
2-(2-bromo-6-cyano-3-fluorophenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO2/c10-9-6(3-8(13)14)5(4-12)1-2-7(9)11/h1-2H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPADZQXXQBPNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)CC(=O)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromo-6-cyano-3-fluorophenyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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